molecular formula C21H28O3 B4961112 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene

2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene

Cat. No. B4961112
M. Wt: 328.4 g/mol
InChI Key: FYSXKMXFDITJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene, also known as Irgacure 819, is a photoinitiator that is widely used in the field of polymer chemistry. It is a colorless, crystalline powder that is soluble in organic solvents. Irgacure 819 is known for its ability to initiate polymerization reactions upon exposure to UV light.

Mechanism of Action

2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 initiates polymerization reactions by absorbing UV light and generating free radicals. These free radicals then react with monomers or polymers to form new chemical bonds, leading to the formation of a polymer network. The efficiency of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 as a photoinitiator is dependent on factors such as the wavelength and intensity of the UV light, as well as the concentration of the photoinitiator.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. However, studies have shown that it is not genotoxic or carcinogenic. It is also not expected to have any significant toxic effects on humans or the environment when used in accordance with standard laboratory practices.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its ability to initiate polymerization reactions quickly and efficiently upon exposure to UV light. This makes it a popular choice for researchers working in the field of polymer chemistry. However, one limitation of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its relatively high cost compared to other photoinitiators. It is also sensitive to oxygen, which can reduce its efficiency as a photoinitiator.

Future Directions

There are several potential future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. One area of interest is the development of new photoinitiators that are more efficient and cost-effective than 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. Another area of interest is the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the production of new materials with unique properties, such as shape-memory polymers. Additionally, there is potential for the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the development of new drug delivery systems and biomedical applications.

Synthesis Methods

2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 can be synthesized by reacting 2-hydroxy-4-methoxybenzophenone with 2-bromo-2-methylpropionic acid, followed by reaction with potassium tert-butoxide and 1,3,4-trimethylbenzene. The product is then purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to produce 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819.

Scientific Research Applications

2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is widely used in the field of polymer chemistry as a photoinitiator. It is used to initiate polymerization reactions in a variety of monomers and polymers, including acrylates, methacrylates, and vinyl monomers. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is particularly useful in the production of dental materials, adhesives, and coatings. It is also used in the production of 3D printing resins.

properties

IUPAC Name

2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-15-8-11-19(20(14-15)22-5)23-12-6-7-13-24-21-17(3)10-9-16(2)18(21)4/h8-11,14H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXKMXFDITJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene

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